molecular formula C12H15BrClNS B13752473 5-Bromo-N,N-dimethylbenzo(b)thiophene-3-ethylamine hydrochloride CAS No. 22964-04-1

5-Bromo-N,N-dimethylbenzo(b)thiophene-3-ethylamine hydrochloride

Cat. No.: B13752473
CAS No.: 22964-04-1
M. Wt: 320.68 g/mol
InChI Key: GWRIEBWTOVUVEA-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethylbenzo(b)thiophene-3-ethylamine hydrochloride is a chemical compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science. The presence of the bromine atom and the dimethylamino group in the structure of this compound contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,N-dimethylbenzo(b)thiophene-3-ethylamine hydrochloride typically involves the following steps:

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,N-dimethylbenzo(b)thiophene-3-ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted benzo[b]thiophene derivatives.

Scientific Research Applications

5-Bromo-N,N-dimethylbenzo(b)thiophene-3-ethylamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-dimethylbenzo(b)thiophene-3-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and the dimethylamino group allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N,N-dimethylbenzo[b]thiophene-2-methanamine
  • 5-Bromo-N,N-dimethylbenzo[b]thiophene-2-ethylamine

Uniqueness

5-Bromo-N,N-dimethylbenzo(b)thiophene-3-ethylamine hydrochloride is unique due to the specific position of the ethylamine group on the benzo[b]thiophene ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

22964-04-1

Molecular Formula

C12H15BrClNS

Molecular Weight

320.68 g/mol

IUPAC Name

2-(5-bromo-1-benzothiophen-3-yl)ethyl-dimethylazanium;chloride

InChI

InChI=1S/C12H14BrNS.ClH/c1-14(2)6-5-9-8-15-12-4-3-10(13)7-11(9)12;/h3-4,7-8H,5-6H2,1-2H3;1H

InChI Key

GWRIEBWTOVUVEA-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCC1=CSC2=C1C=C(C=C2)Br.[Cl-]

Origin of Product

United States

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